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molecular formula C13H16O3 B3028765 Tert-butyl 3-acetylbenzoate CAS No. 317829-73-5

Tert-butyl 3-acetylbenzoate

Cat. No. B3028765
M. Wt: 220.26
InChI Key: YESSMNWGVXXGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498165B1

Procedure details

In a dry flask under nitrogen, MgSO4 (23.3 mmol) was suspended in CH2Cl2 (23 mL), the mixture was stirred vigorously as concentrated H2SO4 (5.85 mmol) was added dropwise. The resultant mixture was stirred for 20 min and 3-acetylbenzoic acid (5.84 mmol) was added in one portion followed by the dropwise addition of tert-butanol (29.3 mmol). This mixture was stoppered tightly and stirred at room temperature for 114 hours. Worked up by adding 100 mL saturated aqueous NaHCO3 and extracting 3× with 50 mL diethyl ether. The combined extracts were washed with brine, dried over MgSO4 and concentrated. Purified the residue by silica gel chromatography (90:10 hexanes:ethyl acetate) to yield 924 mg of the title compound. 1H NMR (500 MHz, CDCl3): δ 8.56 (m, 1H); 8.20 (m, 1H); 8.14 (m, 1H); 7.55 (t, J=7.6 Hz, 1H); 2.67 (s, 3H); 1.64 (s, 9H).
Name
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.84 mmol
Type
reactant
Reaction Step Four
Quantity
29.3 mmol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mg+2].OS(O)(=O)=O.[C:12]([C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19])(=[O:14])[CH3:13].[C:24](O)([CH3:27])([CH3:26])[CH3:25].C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:12]([C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18]([O:20][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:19])(=[O:14])[CH3:13] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
23.3 mmol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.85 mmol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.84 mmol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)O)C=CC1
Step Five
Name
Quantity
29.3 mmol
Type
reactant
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 114 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracting 3× with 50 mL diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified the residue by silica gel chromatography (90:10 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
114 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 924 mg
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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